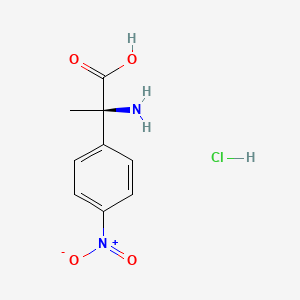

(R)-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a nitro group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4-nitrobenzaldehyde.

Formation of the Intermediate: The aldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.

Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 2-Amino-2-(4-aminophenyl)propanoic acid hydrochloride.

Substitution: Derivatives with different alkyl or acyl groups.

Oxidation: 2-Amino-2-(4-nitrosophenyl)propanoic acid hydrochloride.

Scientific Research Applications

®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industrial Applications: It is employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Amino-2-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a nitro group.

2-Amino-2-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group instead of a nitro group.

2-Amino-2-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

®-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction and participate in redox reactions, making this compound valuable for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

(R)-2-Amino-2-(4-nitrophenyl)propanoic acid hydrochloride, often referred to as a derivative of amino acids, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

- Molecular Formula : C₉H₁₁ClN₂O₄

- Molecular Weight : 232.65 g/mol

- CAS Number : 67513760

The compound features a propanoic acid backbone with an amino group and a nitrophenyl substituent, which contributes to its unique biological properties.

Research indicates that this compound may act on several biological pathways:

- Neurotransmitter Modulation : Due to its structural similarity to neurotransmitters, it is hypothesized that this compound could influence neurotransmission pathways, potentially serving as a modulator in neuropharmacology .

- Chemotaxis Inhibition : Studies have shown that related compounds can inhibit chemotaxis in polymorphonuclear leukocytes (PMNs), suggesting a potential role in inflammatory responses. This inhibition is crucial for conditions involving excessive neutrophil recruitment .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. This suggests potential applications in oncology .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. The following table summarizes its activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8.33 - 23.15 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

The compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Potential

In models of inflammation, compounds similar to this compound have shown efficacy in reducing PMN infiltration and associated tissue damage. For instance, in transient cerebral ischemia models, these compounds were effective in mitigating neurological deficits and infarct size .

Case Studies

- Cerebral Ischemia Model : In a study evaluating the effects of related compounds on rats subjected to middle cerebral artery occlusion, it was found that treatment significantly reduced PMN infiltration and improved neurological outcomes .

- Cancer Cell Line Screening : A comprehensive screening of various derivatives against a panel of 60 human cancer cell lines revealed promising cytotoxic effects, particularly in leukemia and breast cancer models .

Properties

Molecular Formula |

C9H11ClN2O4 |

|---|---|

Molecular Weight |

246.65 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-nitrophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H10N2O4.ClH/c1-9(10,8(12)13)6-2-4-7(5-3-6)11(14)15;/h2-5H,10H2,1H3,(H,12,13);1H/t9-;/m1./s1 |

InChI Key |

BGRTWGJVHASRPL-SBSPUUFOSA-N |

Isomeric SMILES |

C[C@@](C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)N.Cl |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.